molecular formula C15H10ClF3N2O2S B1312919 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-74-0

4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1312919
CAS No.: 869335-74-0
M. Wt: 374.8 g/mol
InChI Key: GGLIHKGRNVVJOO-UHFFFAOYSA-N
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Description

4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by the presence of a chloro group at the 4-position, a tosyl group at the 1-position, and a trifluoromethyl group at the 3-position. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the trifluoromethyl group through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride . The tosyl group is typically added through a tosylation reaction using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thio-substituted derivatives.

    Oxidation Products: N-oxides.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-tosyl-3-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the trifluoromethyl group.

    4-chloro-1-tosyl-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O2S/c1-9-2-4-10(5-3-9)24(22,23)21-8-11(15(17,18)19)13-12(16)6-7-20-14(13)21/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLIHKGRNVVJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470672
Record name 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869335-74-0
Record name 4-Chloro-1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869335-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under protective gas atmosphere (argon), 23.1 g (0.398 mol) of dry potassium fluoride and 75.7 g (0.398 mol) of copper(I) iodide were titrated together and heated to 220° C. under high vacuum with agitation for 10 minutes until a slightly greenish colouration appeared. A reaction flask was initially charged under protective gas atmosphere (argon) with the calcined mixture of potassium fluoride and copper(I) iodide together with 170 ml of absolute NMP and 170 ml of absolute DMF, and 86 g (0.199 mol) of 4-chloro-1-(toluene-4-sulphonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine were subsequently introduced in portions at 20° C. with stirring to form a light grey suspension. 62.1 g (0.437 mol) of trimethyltrifluoromethylsilane were added dropwise to the reaction mixture within 20 minutes and the mixture was left to stir at 20° C. for 18 h. On completion of conversion (GC monitoring of conversion), the reaction mixture was added to 2000 ml of methyl tert-butyl ether, the organic phase was decanted and the residue was dispersed once more with 1000 ml of methyl tert-butyl ether. The combined organic phases were washed three times with 2000 ml each time of water and subsequently dried over MgSO4. Filtration and removal of the volatile constituents in a water-jet vacuum resulted in 50.1 g (0.134 mol; 67%) of 4-chloro-1-(toluene-4-sulphonyl)-3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine as a beige solid.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
62.1 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
75.7 g
Type
catalyst
Reaction Step Four
Quantity
2000 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Under an atmosphere of protective gas (argon), 23.1 g (0.398 mol) of dry potassium fluoride and 75.7 g (0.398 mol) of copper(I) iodide are ground with one another and, under high vacuum and with shaking, heated at 220° C. for 10 minutes, until there is a slight greenish discoloration. The sintered mixture of potassium fluoride and copper(1) iodide together with 170 ml of absolute N-methylpyrrolidine and 170 ml of absolute DMF is initially charged in a reaction flask under an atmosphere of protective gas (argon), and 86 g (0.199 mol) of 4-chloro-1-(toluene-4-sulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine are then added a little at a time and with stirring at 20° C., whereupon a light-gray suspension is formed. Over a period of 20 minutes, 62.1 g (0.437 mol) of trimethyltrifluoromethylsilane are added dropwise to the reaction mixture, and the mixture is stirred at 20° C. for 18 h. After complete conversion (conversion monitored by GC), the reaction mixture is poured into 2000 ml of methyl tert-butyl ether, the organic phase is decanted and the residue is once more dispersed in 1000 ml of methyl tert-butyl ether. The combined organic phases are washed three times with in each case 2000 ml of water and then dried over magnesium sulfate. Filtration and removal of the volatile components under water pump vacuum gives 50.1 g (67% of theory) of the target compound as a solid.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
copper(1) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Three
Quantity
62.1 g
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
75.7 g
Type
catalyst
Reaction Step Five
Quantity
2000 mL
Type
solvent
Reaction Step Six

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